molecular formula C23H29NO B1345585 4-Cyano-4'-decyloxybiphenyl CAS No. 70247-25-5

4-Cyano-4'-decyloxybiphenyl

Cat. No. B1345585
CAS RN: 70247-25-5
M. Wt: 335.5 g/mol
InChI Key: VCYXELFOIWRYLA-UHFFFAOYSA-N
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Description

4-Cyano-4’-decyloxybiphenyl is a chemical compound with the molecular formula C23H29NO . It is a solid substance at 20 degrees Celsius . The compound is white to almost white in color and appears as a powder or crystal .


Molecular Structure Analysis

The compound crystallizes in the monoclinic crystal system with the unit cell parameters a = 84.108(7) Å, b = 7.159(2) Å, c = 6.922(2) Å, and β = 91.6(4)° .


Physical And Chemical Properties Analysis

4-Cyano-4’-decyloxybiphenyl has a molecular weight of 335.49 g/mol . The compound has a mesomorphic range of 79.0 to 87.0 degrees Celsius .

Scientific Research Applications

Photophysical and Photoconductive Properties

4-Cyano-4'-decyloxybiphenyl (10OCB) has been studied for its photophysical and photoconductive properties. A derivative, 4-Cyano-4′-(1-(N-carbazolyl)-n-octyloxy)biphenyl (8OCBCz), showed intermolecular exciplex fluorescence and transient photocurrent signals in both positive and negative charge carriers. This derivative, when mixed with 10OCB, exhibited smectic A and nematic mesophases with potential applications in electronic and photonic devices due to its ionic and electronic conduction properties (Fukuma et al., 2007).

Mesophase Properties

The mesophase properties of 4-Cyano-4'-decyloxybiphenyl have been a subject of interest. Studies have shown that compounds like 4-Cyano-4′-octylbiphenyl form stable smectic phases, which are not miscible with any recognized type of smectic phase, suggesting the potential discovery of new types of mesophases (Gray & Lydon, 1974).

Excimer Formation in Mesophases

In another study, a pyrenyl derivative of 4-Cyano-4'-decyloxybiphenyl was synthesized, demonstrating anomalous excimer formation in its smectic mesophase. This research contributes to the understanding of molecular interactions in liquid crystals, which is crucial for the development of advanced liquid crystal displays and other optical materials (Kuwamura et al., 2008).

Structure and Flexibility Comparison

A comparative study of 4-Methoxy-4′-cyanobiphenyl and its derivatives, including 4-Cyano-4'-decyloxybiphenyl, focused on their structure, flexibility, and mesogenic properties. These findings are significant in understanding the molecular basis of liquid crystalline behavior, which has implications in the design of liquid crystal materials (Emsley et al., 1994).

Crystallographic Studies

Crystallographic analysis of 4-Cyano-4'-decyloxybiphenyl has been performed to understand its molecular structure in detail. Such studies are vital for the development of materials with specific optical and electronic properties (Rajnikant et al., 2002).

Safety And Hazards

4-Cyano-4’-decyloxybiphenyl is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

properties

IUPAC Name

4-(4-decoxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO/c1-2-3-4-5-6-7-8-9-18-25-23-16-14-22(15-17-23)21-12-10-20(19-24)11-13-21/h10-17H,2-9,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYXELFOIWRYLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6072057
Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-(decyloxy)-
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Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-4'-decyloxybiphenyl

CAS RN

70247-25-5
Record name 4′-(Decyloxy)[1,1′-biphenyl]-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70247-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-4-carbonitrile, 4'-(decyloxy)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-(decyloxy)-
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Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-(decyloxy)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-(decyloxy)[1,1'-biphenyl]-4-carbonitrile
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Synthesis routes and methods I

Procedure details

A mixture of 4-cyano-4'-hydroxybiphenyl (56) (10.10 g, 0.052 mol), 1-bromodecane (14.38 g, 0.065 mol), anhydrous potassium carbonate (37.32 g, 0.27 mol), butanone (300 ml) and a trace of potassium iodide was heated under reflux overnight. The cooled solution was filtered to remove inorganic salts and the solvent was removed in vacuo. The residual oil was distilled (to remove excess bromide) and finally purified by column chromatography (dichloromethane) to yield a colourless, low melting solid.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
14.38 g
Type
reactant
Reaction Step One
Quantity
37.32 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 30 ml of methyl isobutyl ketone were added 3 g of 4-hydroxy-4'-cyanobiphenyl, 21.4 g of 1-bromodecane and 2.5 g of potassium carbonate, and the mixture was reacted under reflux for 30 hours. The reaction mixture was cooled and insoluble substances were removed by filtration. The filtrate was concentrated under a reduced pressure, ethanol was added to the residue and recrystallization was carried out to obtain 5 g of 4-decyloxy-4'-cyanobiphenyl. Thus, 4.1 g of this 4-decyloxy-4'-cyanobiphenyl was dissolved in 25 ml of ethylene glycol, 2.5 ml of 2N sodium hydroxide was added to the solution, and a reaction was carried out under reflux for 4 hours. The reaction liquid was put into dilute hydrochloric acid cooled by ice, and the precipitate was recovered by filtration, washed with water and ethanol, and dried. The dried product was recrystallized from chloroform to obtain 3.0 g of 4'-decyloxybiphenyl-4-carboxylic acid. Then, 20 g of thionyl chloride was dropped into this carboxylic acid and the mixture was reacted under reflux for 2 hours. Unreacted thionyl chloride was removed by distillation under a reduced pressure and 4'-decyloxybiphenyl-4-carboxylic acid chloride was quantitatively recovered.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
J Xu, BH Guo, GQ Chen… - Journal of Polymer Science …, 2003 - Wiley Online Library
… Such circles were also observed on banded spherulites of poly(ethylene oxide)9 and liquid crystal of 4-cyano-4′-decyloxybiphenyl,10 which were both considered as cracks by the …
Number of citations: 28 onlinelibrary.wiley.com
N Kirov, MP Fontana, N Affanassieva - Molecular Crystals and …, 1982 - Taylor & Francis
… The reader will notice also that even 4-octyloxy4'-ethoxytolane and 4-cyano4'-decyloxybiphenyl (ie, the tolane and biphenyl derivatives with the longest alkyl chain studied by us so far) …
Number of citations: 21 www.tandfonline.com
JL Hutter, J Bechhoefer - Journal of crystal growth, 2000 - Elsevier
… We chose to study spherulitic solidification of the liquid crystalline material 4–cyano–4′–decyloxybiphenyl (10OCB). In previous publications [18], [25], [26], [27], we described the wide …
Number of citations: 81 www.sciencedirect.com
J Bechhoefer, JL Hutter - Physica A: Statistical Mechanics and its …, 1998 - Elsevier
… Recently, we have begun a series of experiments on the solidification of a liquid crystal (10 OBC, 4-cyano-4′-decyloxybiphenyl) where the kinetic regime is easily obtained 2, 3. …
Number of citations: 10 www.sciencedirect.com
JL Hutter, J Bechhoefer - Physica A: Statistical Mechanics and its …, 1997 - Elsevier
… We have studied the solidification of the liquid crystal 4-cyano-4~-decyloxybiphenyl (10 OCB) [9] from its smectie-A phase to the true solid phase [10]. We prepared thin samples of 10 …
Number of citations: 18 www.sciencedirect.com
G Lugito, EM Woo - Crystal growth & design, 2014 - ACS Publications
… 6 H 4 -1,2-(COOH) 2 ], (18, 19) inorganic compound potassium dichromate (K 2 Cr 2 O 7 ), (20) and banded spherulitic growth in liquid crystalline material 4-cyano-4′-decyloxybiphenyl…
Number of citations: 42 pubs.acs.org
AG Shtukenberg, J Freudenthal… - Journal of the American …, 2010 - ACS Publications
… (45) Bechhoefer and Hutter observed “unbanding” of spherulites of 4-cyano-4′-decyloxybiphenyl. This transformation does not appear to be untwisting as described here, but rather a …
Number of citations: 112 pubs.acs.org
MWPL Baars, SHM Söntjens… - … A European Journal, 1998 - Wiley Online Library
… 4'-Cyano-4-decyloxybiphenyl (99%) was synthesized by etherification of 4'-cyano-4-hydroxybiphenyl and decylbromide, analogous to literature procedures.[29] Synthesis of the methyl …
JL Hutter, J Bechhoefer - Physical Review E, 1999 - APS
… We selected the liquid crystalline material 4-cyano4 -decyloxybiphenyl 10 OCB for our solidification study 15. 10 OCB exhibits a series of distinct solidification morphologies as the …
Number of citations: 34 journals.aps.org
J Málek, J Barták, J Shánělová - Crystal Growth & Design, 2016 - ACS Publications
… A similar effect was observed for the unbanded to banded spherulitic transition in liquid crystalline material 4-cyano-4′-decyloxybiphenyl. (33) …
Number of citations: 21 pubs.acs.org

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